5-methyl-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Overview
Description
5-methyl-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a pyrrolidin-1-ylethyl side chain, and a phenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation with high efficiency .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methyl-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide include other thienopyrimidines and pyrrolidine derivatives. These compounds share structural similarities and may exhibit similar biological activities .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-16-19(28-17(13)18(26)22-14-7-3-2-4-8-14)21-12-24(20(16)27)11-15(25)23-9-5-6-10-23/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAVBSSNPNFOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N3CCCC3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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